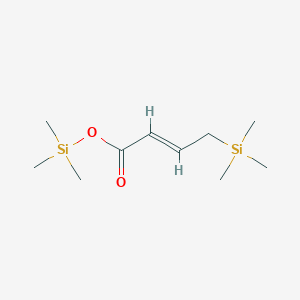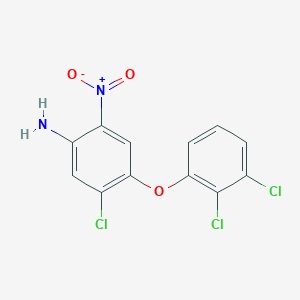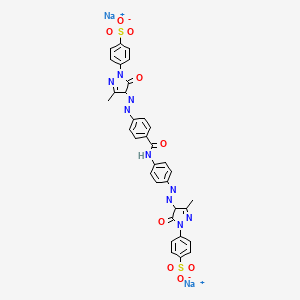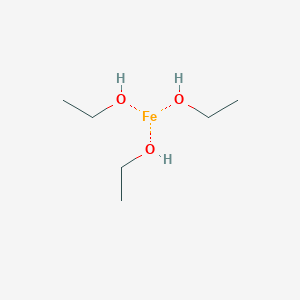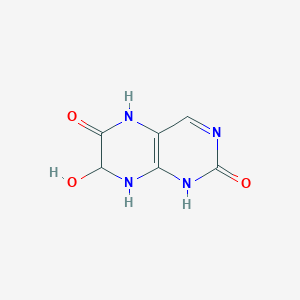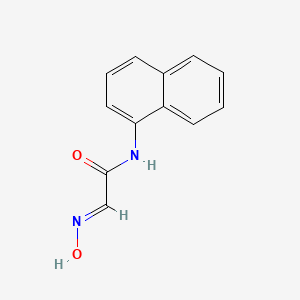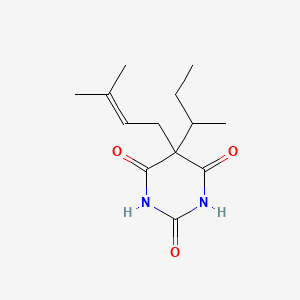![molecular formula C17H16ClNO5S B13804862 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a chlorophenyl group attached to the isoquinoline core, along with hydroxyl groups at the 6 and 7 positions, and a methanesulfonic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for synthesizing this compound may include:
Formation of Schiff Base: Aniline reacts with β-ketoesters to form Schiff bases.
Cyclization: The Schiff base undergoes cyclization in acidic media to form the isoquinoline core.
Functionalization: Introduction of the chlorophenyl group and hydroxyl groups at the desired positions.
Sulfonation: Addition of the methanesulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反応の分析
Types of Reactions
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of substituted isoquinolines.
科学的研究の応用
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the chlorophenyl and hydroxyl groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl groups enhances its reactivity and potential biological activities compared to its parent compounds.
特性
分子式 |
C17H16ClNO5S |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid |
InChI |
InChI=1S/C16H12ClNO2.CH4O3S/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12;1-5(2,3)4/h1-4,6-9,19-20H,5H2;1H3,(H,2,3,4) |
InChIキー |
SXXRZQPIRWHBKH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


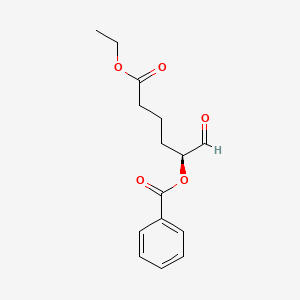
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)

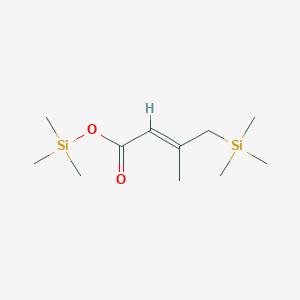
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
